molecular formula C26H44NNaO5S B12421616 Taurolithocholic acid-d4-1 (sodium)

Taurolithocholic acid-d4-1 (sodium)

Cat. No.: B12421616
M. Wt: 509.7 g/mol
InChI Key: YAERYJYXPRIDTO-LNAFFOPTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Taurolithocholic acid-d4-1 (sodium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into taurolithocholic acid . The synthesis involves the deuteration of specific hydrogen atoms in the taurolithocholic acid molecule. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods

The industrial production of taurolithocholic acid-d4-1 (sodium) involves large-scale deuteration processes using advanced research equipment and techniques. The production process ensures high purity and quality of the final product, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid-d4-1 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurolithocholic acid-d4-1 (sodium) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Taurolithocholic acid-d4-1 (sodium) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide distinct mass spectrometric signatures, allowing for precise quantification and analysis .

Properties

Molecular Formula

C26H44NNaO5S

Molecular Weight

509.7 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i14D2,15D2;

InChI Key

YAERYJYXPRIDTO-LNAFFOPTSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]

Origin of Product

United States

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